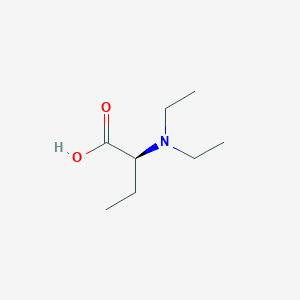

(S)-2-(Diethylamino)butanoic acid

Description

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(2S)-2-(diethylamino)butanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-4-7(8(10)11)9(5-2)6-3/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m0/s1 |

InChI Key |

WXZZJKVGEJBSJP-ZETCQYMHSA-N |

Isomeric SMILES |

CC[C@@H](C(=O)O)N(CC)CC |

Canonical SMILES |

CCC(C(=O)O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Strecker Synthesis

The Strecker synthesis is a classical method for preparing α-amino acids, including derivatives like (S)-2-(Diethylamino)butanoic acid. This process involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

- Formation of α-Aminonitrile :

- React an aldehyde (e.g., butanal) with ammonia and hydrogen cyanide.

- The reaction typically occurs in an aqueous medium or under controlled pH conditions.

- Hydrolysis of α-Aminonitrile :

- Hydrolyze the nitrile group to a carboxylic acid using acidic or basic conditions.

- Temperature: 50–80°C

- pH: Adjusted to neutral or slightly acidic for hydrolysis

- Catalysts: Acidic catalysts like HCl or sulfuric acid for hydrolysis

- Straightforward and cost-effective

- Suitable for large-scale synthesis

- Toxicity concerns due to hydrogen cyanide

- Racemic mixtures are produced unless enantioselective steps are introduced.

Enzymatic Resolution Using Acylase

Enzymatic resolution is a green chemistry approach for obtaining enantiomerically pure (S)-2-(Diethylamino)butanoic acid from racemic mixtures.

- Start with racemic N-benzoyl-2-(diethylamino)butanoic acid.

- Use an L-specific acylase enzyme to selectively hydrolyze the (S)-enantiomer.

- Separate the (S)-2-(Diethylamino)butanoic acid from the unreacted (R)-enantiomer.

- pH: 6.5–9.5 (neutral to basic)

- Temperature: 60–85°C

- Enzyme Form: Soluble or immobilized on ion exchange resins

- Reaction Time: 1–24 hours

- High enantioselectivity

- Environmentally friendly process

Asymmetric Synthesis Using Chiral Catalysts

Asymmetric synthesis employs chiral catalysts or auxiliaries to directly produce the (S)-enantiomer.

- Use a chiral auxiliary or catalyst to guide the stereoselective addition of diethylamine to a butanoic acid precursor.

- Optimize reaction conditions to enhance enantioselectivity.

- Solvent: Polar aprotic solvents like acetonitrile or DMF

- Temperature: 0–50°C

- Catalysts: Chiral organocatalysts or transition metal complexes

- Direct synthesis of the desired enantiomer

- Avoids racemic intermediates

Continuous Flow Synthesis

Continuous flow synthesis is an advanced technique that enhances efficiency and scalability in the production of (S)-2-(Diethylamino)butanoic acid.

- Reactants are continuously fed into a microreactor system.

- The reaction proceeds under optimized temperature, pressure, and flow rates.

- The product is collected downstream, often with in-line purification steps.

- Temperature: Controlled between 50–100°C

- Pressure: Elevated to maintain reactant flow

- Catalyst/Enzyme Loading: Optimized for maximum yield

- High reproducibility and scalability

- Improved safety due to minimized handling of hazardous reagents

- Reduced reaction times compared to batch processes

Data Table Summary

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Strecker Synthesis | Aldehyde, NH₃, HCN; Acid/Base Hydrolysis | Simple and cost-effective | Produces racemic mixtures |

| Enzymatic Resolution | Racemic N-benzoyl derivative; Acylase enzyme | High enantioselectivity | Long reaction times |

| Asymmetric Synthesis | Chiral catalysts/auxiliaries | Direct production of (S)-enantiomer | Expensive catalysts |

| Continuous Flow Synthesis | Microreactor system; Optimized flow rates | Scalable and efficient | High initial setup cost |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Diethylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group results in the formation of alcohols.

Scientific Research Applications

(S)-2-(Diethylamino)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of peptides and proteins.

Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of (S)-2-(Diethylamino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active compounds. The exact pathways and targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Diethylamino vs. Smaller Alkyl Groups: The diethylamino substituent in (S)-2-(Diethylamino)butanoic acid increases lipophilicity compared to ethylamino (2-(Ethylamino)butanoic acid) or dimethylamino (4-(Dimethylamino)-2-hydroxybutanoic acid).

- Positional Isomerism: Moving the amino group from C2 (target compound) to C4 (4-(Dimethylamino)-2-hydroxybutanoic acid) introduces a hydroxyl group, significantly altering polarity and hydrogen-bonding capacity .

Physicochemical Properties

- Molecular Weight: The diethylamino group contributes to a higher molecular weight (159.23 g/mol) compared to simpler analogs like 2-(Ethylamino)butanoic acid (131.17 g/mol) .

- Solubility: Hydrophilicity decreases with larger alkyl groups (e.g., diethylamino vs. dimethylamino), though the carboxylic acid moiety ensures moderate solubility in polar solvents.

Hazard Profiles

- Skin and Eye Irritation: Both (S)-2-(Diethylamino)butanoic acid and (S)-2-Amino-3,3-dimethylbutanoic acid share hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) due to their reactive amino and carboxylic acid groups .

- Acute Toxicity: 4-(Dimethylamino)-2-hydroxybutanoic acid is classified for acute toxicity, likely due to its hydroxyl group enhancing reactivity .

Biological Activity

(S)-2-(Diethylamino)butanoic acid, also known as 4-(diethylamino)butanoic acid, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The compound has the chemical formula C8H17NO2 and a CAS number of 63867-13-0. Its structure features a diethylamino group attached to a butanoic acid backbone, which influences its solubility and biological interactions. This unique substitution distinguishes it from butyric acid, which is known for its role in various biological processes.

While specific mechanisms of action for (S)-2-(diethylamino)butanoic acid are not fully elucidated, it is believed to interact with biological targets similarly to butyric acid. Butyric acid is recognized as an endogenous agonist of the human hydroxycarboxylic acid receptor 2 (HCA2), a G protein-coupled receptor involved in metabolic regulation and signaling pathways. The presence of the diethylamino group may enhance interactions with these receptors, potentially leading to increased efficacy in metabolic modulation.

Metabolic Regulation

Research indicates that (S)-2-(diethylamino)butanoic acid may play a role in metabolic regulation through its interaction with HCA2. This receptor is implicated in various metabolic processes, including glucose homeostasis and lipid metabolism. The compound's structural similarity to butyric acid suggests it may also influence short-chain fatty acid production, which is critical for gut health and overall metabolic function.

Research Findings and Case Studies

- Interaction with Biological Targets :

- Antimicrobial Screening :

-

Pharmaceutical Applications :

- Due to its biological activity, (S)-2-(diethylamino)butanoic acid may serve as a lead compound in drug development targeting metabolic disorders or receptor modulation. Its unique properties could facilitate the design of new therapeutic agents.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.